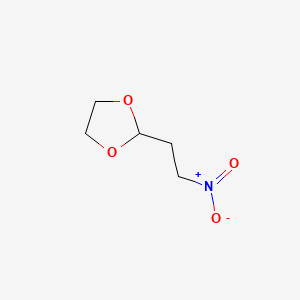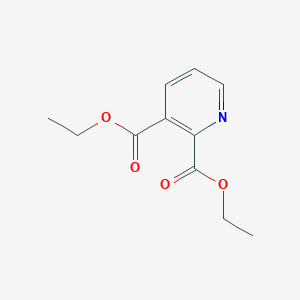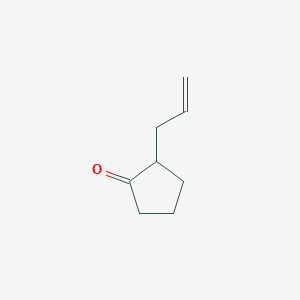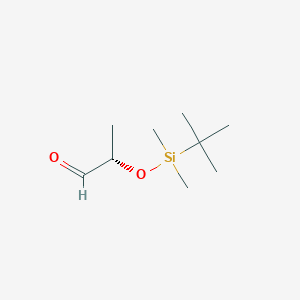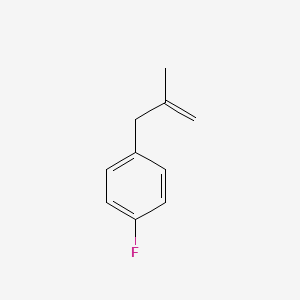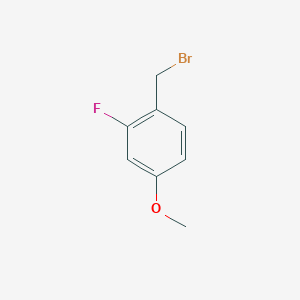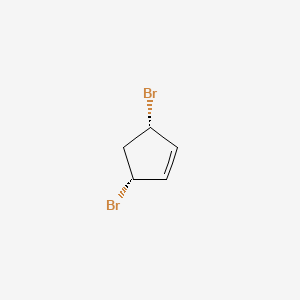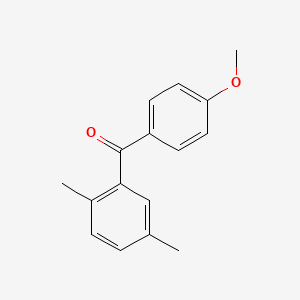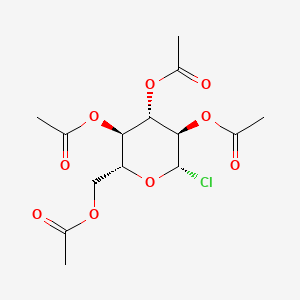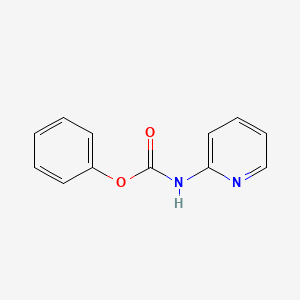
Phenyl pyridin-2-ylcarbamate
概要
説明
Synthesis Analysis
-
Catalyst-Free Synthesis
-
Amination and Carboxylation
Molecular Structure Analysis
The molecular structure of phenyl pyridin-2-ylcarbamate consists of a pyridine ring (with a phenyl group attached) and a carbamate functional group. The trifluoromethyl substitution on the pyridine ring enhances its reactivity and influences its properties .
Chemical Reactions Analysis
科学的研究の応用
Catalytic Reactions
Phenyl pyridin-2-ylcarbamate has been identified as a product in catalytic reactions involving aromatic amines and diethyl azodicarboxylate (DEAD), catalyzed by lithium perchlorate. This process demonstrates the compound's relevance in synthetic chemistry, particularly in the conversion of ester functions to amide functions and the rearrangement of ethyl N-pyridyn-2-ylcarbamoylazoformate into ethyl pyridin-2-ylcarbamate (Kinart, Kinart, Oszczȩda, & Tran, 2005).
Synthesis of Heterocyclic Compounds
A method has been developed for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives from heterocyclic amino compounds and this compound under microwave irradiation. This indicates the compound's utility in facilitating efficient and rapid synthesis of heterocyclic derivatives, which are important in various fields of chemistry and pharmacology (Li & Chen, 2008).
Coordination Chemistry
Research into heterocyclic substituted thiosemicarbazides and their Cu(II) complexes highlights the use of this compound in synthesizing complex coordination compounds. These studies are crucial for understanding the molecular structures and potential applications of these complexes in catalysis and material science (El‐Gammal, Abu El‐Reash, Ghazy, & Yousef, 2012).
Antimicrobial Studies
The synthesis and study of pyrimidine derivatives, including this compound-based compounds, for antimicrobial activities, highlight its significance in developing new therapeutic agents. These compounds' effectiveness against various microbes suggests their potential application in medicine and pharmaceuticals (Rathod & Solanki, 2018).
Molecular Electronics
This compound derivatives have been explored for their electron-transporting properties in the development of organic light-emitting diodes (OLEDs). These studies contribute to the advancement of materials science, particularly in creating more efficient and durable electronic devices (Wang et al., 2015).
特性
IUPAC Name |
phenyl N-pyridin-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(14-11-8-4-5-9-13-11)16-10-6-2-1-3-7-10/h1-9H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQIVMAVPVTKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
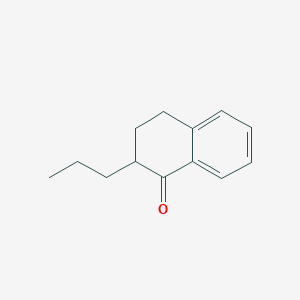
![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1313603.png)
